
9-Chlorooctadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chlorooctadecanoic acid: is a chlorinated fatty acid derivative with the molecular formula C18H35ClO2 . It is a synthetic compound that is not naturally occurring and is typically found in individuals exposed to it or its derivatives . This compound is part of the human exposome and has been identified in human blood .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorooctadecanoic acid involves the chlorination of octadecanoic acid. This can be achieved through the reaction of octadecanoic acid with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the chlorination occurs at the 9th carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where octadecanoic acid is chlorinated using chlorine gas. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions: 9-Chlorooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of the chlorine atom with another atom or group. Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxylated or aminated derivatives.
科学的研究の応用
9-Chlorooctadecanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its role in cellular processes and its effects on cell membranes.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 9-Chlorooctadecanoic acid involves its interaction with cellular membranes and proteins. It can induce apoptosis in monocytes by increasing reactive oxygen species (ROS) production and causing endoplasmic reticulum stress . This compound interferes with protein palmitoylation, leading to cellular dysfunction and apoptosis.
類似化合物との比較
2-Chlorooctadecanoic acid: Another chlorinated fatty acid with similar properties and applications.
2-Chlorohexadecanoic acid: Known for its role in inducing endoplasmic reticulum stress and apoptosis.
Uniqueness: 9-Chlorooctadecanoic acid is unique due to its specific chlorination at the 9th carbon position, which imparts distinct chemical and biological properties. Its ability to induce apoptosis through ROS production and endoplasmic reticulum stress sets it apart from other chlorinated fatty acids.
特性
分子式 |
C18H35ClO2 |
|---|---|
分子量 |
318.9 g/mol |
IUPAC名 |
9-chlorooctadecanoic acid |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) |
InChIキー |
PKUPXYNPWXGBGK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)
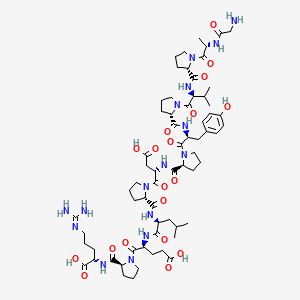
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B12327547.png)
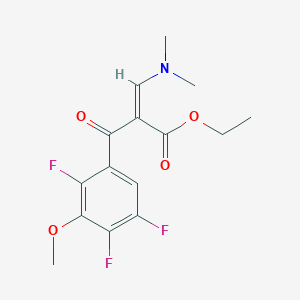
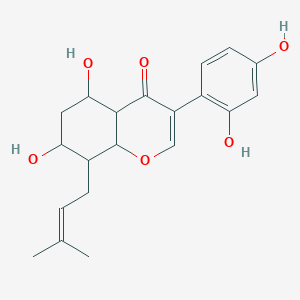
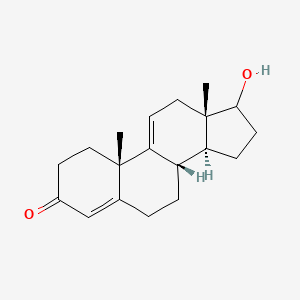

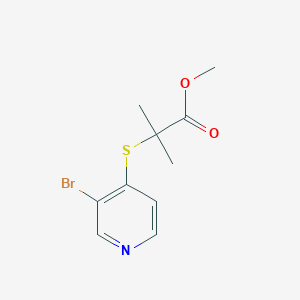


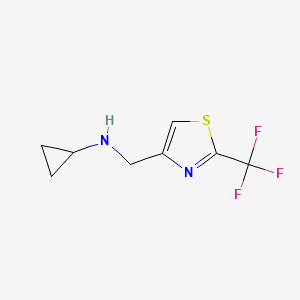
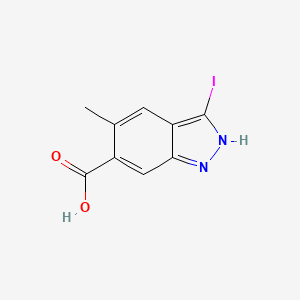
![acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine](/img/structure/B12327635.png)

